molecular formula C8H8FNO3 B3041574 4-Ethoxy-3-fluoronitrobenzene CAS No. 326-81-8

4-Ethoxy-3-fluoronitrobenzene

Cat. No. B3041574
CAS RN: 326-81-8
M. Wt: 185.15 g/mol
InChI Key: NDYXXQCMSLZHLC-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoronitrobenzene is a chemical compound. It is an aryl fluorinated building block, and a common intermediate used for the synthesis of many industrially useful compounds .


Synthesis Analysis

The synthesis of 4-Ethoxy-3-fluoronitrobenzene has been studied in various papers. One method involves the ethoxylation of p-Fluoronitrobenzene using phase-transfer catalysts under microflow conditions . The reaction of 4-chloronitrobenzene with alkaline ethanol at 60 °C under phase-transfer conditions gave 4-nitrophenetole in only 7% yield after 6 hours. By contrast, the reaction using the fluoro derivative proceeded smoothly and the target compound was obtained in excellent yield (86%) after 2 hours .


Molecular Structure Analysis

The molecular formula of 4-Ethoxy-3-fluoronitrobenzene is C8H8FNO3. The molecular weight is 185.15 g/mol. The structure of the compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC .


Chemical Reactions Analysis

The biphasic nucleophilic aromatic substitution of 4-fluoronitrobenzene was carried out using a microreactor . To realize an efficient reaction process, microflow reactions under droplet formation conditions were performed to give the substituted products in excellent yields . The solvent effect was also investigated, and it was found that the use of diisobutyl ketone as an organic phase greatly accelerated the reaction .

Scientific Research Applications

Continuous-Flow Microreactors: Researchers have investigated the synthesis of 4-nitrophenetole from 4-Ethoxy-3-fluoronitrobenzene using a continuous-flow microreactor . The microreactor enhances mass transfer between the two phases (organic and aqueous), allowing for efficient ethoxylation. Under slug flow conditions, the reaction proceeds smoothly, and a slight acceleration effect is observed under ambient pressure.

Fluorination Chemistry

Fluorination reactions are crucial for modifying organic compounds. Here’s how 4-Ethoxy-3-fluoronitrobenzene fits into this field:

Synthesis of p-Fluoronitrobenzene: The compound serves as an intermediate in the synthesis of p-fluoronitrobenzene. By using highly active potassium fluoride as the fluorinating agent, researchers achieve good yields . This reaction is essential for accessing fluorinated aromatic compounds.

Future Directions

The future directions in the study of 4-Ethoxy-3-fluoronitrobenzene could involve further exploration of its synthesis methods, chemical reactions, and potential applications. The use of continuous flow processing in fine chemical production has gained much attention , and this could be a promising area for future research.

properties

IUPAC Name

1-ethoxy-2-fluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYXXQCMSLZHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-fluoronitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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